molecular formula C7H6ClIN2 B2591776 6-Iodo-1H-benzimidazole;hydrochloride CAS No. 2580236-99-1

6-Iodo-1H-benzimidazole;hydrochloride

Cat. No.: B2591776
CAS No.: 2580236-99-1
M. Wt: 280.49
InChI Key: GNHROVIVJVKSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-1H-benzimidazole;hydrochloride is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1H-benzimidazole;hydrochloride typically involves the iodination of benzimidazole. One common method is the electrophilic aromatic substitution reaction, where benzimidazole is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodo derivative.

    Electrophilic Aromatic Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1H-benzimidazole;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxide derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated benzimidazole.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides

      Conditions: Basic medium, elevated temperature

      Products: Substituted benzimidazoles

  • Oxidation

      Reagents: Oxidizing agents (e.g., m-chloroperbenzoic acid)

      Conditions: Room temperature

      Products: Benzimidazole N-oxide derivatives

  • Reduction

      Reagents: Reducing agents (e.g., sodium borohydride)

      Products: Hydrogenated benzimidazole

Scientific Research Applications

6-Iodo-1H-benzimidazole;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand the role of halogenated benzimidazoles in biological systems, including their interactions with enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of action of benzimidazole derivatives in cellular processes.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1H-benzimidazole: Similar to 6-Iodo-1H-benzimidazole;hydrochloride but with the iodine atom at the 5-position.

    2-Iodo-1H-benzimidazole: The iodine atom is at the 2-position, which can lead to different chemical and biological properties.

    4-Iodo-1H-benzimidazole: The iodine atom is at the 4-position, affecting the compound’s reactivity and interactions.

Uniqueness

This compound is unique due to the specific positioning of the iodine atom at the 6-position, which can influence its electronic distribution and steric effects. This positioning can result in distinct chemical reactivity and biological activity compared to other iodinated benzimidazoles.

Properties

IUPAC Name

6-iodo-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHROVIVJVKSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.